molecular formula C8H18ClNO B1148854 [(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride CAS No. 1212062-71-9

[(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride

Cat. No.: B1148854
CAS No.: 1212062-71-9
M. Wt: 179.68762
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride is a chemical compound that belongs to the class of cyclopentyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl and Methylamino Groups: The methyl and methylamino groups are introduced through substitution reactions using reagents such as methyl iodide and methylamine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A related compound with similar structural features.

    Methylcyclopentanol: Another compound with a cyclopentyl ring and a hydroxyl group.

    Cyclopentylmethanol: Shares the cyclopentyl ring and methanol moiety.

Uniqueness

[(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride is unique due to the presence of both methyl and methylamino groups on the cyclopentyl ring, which can impart distinct chemical and biological properties.

Properties

CAS No.

1212062-71-9

Molecular Formula

C8H18ClNO

Molecular Weight

179.68762

Synonyms

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol hydrochloride

Origin of Product

United States

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